

Application Notes and Protocols for Selective Deprotection of Fmoc Groups from Lysine

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Compound of Interest		
Compound Name:	Fmoc-Lys(Fmoc)-OH	
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This document provides detailed application notes and experimental protocols for the selective deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from lysine residues in peptide synthesis. Selective deprotection is a critical technique for the synthesis of complex peptides, including branched peptides, cyclic peptides, and peptides conjugated to other molecules such as fluorescent dyes, biotin, or drugs.[1] This guide focuses on orthogonal protection strategies that allow for the removal of a protecting group from the lysine side chain without affecting the N-terminal Fmoc group or other protecting groups in the peptide sequence.

Introduction to Orthogonal Protection in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the principle of "orthogonality" is fundamental. It refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.[2][3][4] This allows for the selective deprotection of specific functional groups on the growing peptide chain, enabling site-specific modifications. The most common strategy in Fmoc-based SPPS involves the use of acid-labile protecting groups for amino acid side chains and a base-labile Fmoc group for the $N\alpha$ -amino group.

For lysine, the ϵ -amino group (N ϵ) of its side chain is typically protected to prevent unwanted reactions. By employing a protecting group on the lysine side chain that can be removed under



conditions that do not cleave the $N\alpha$ -Fmoc group, one can achieve selective modification of the lysine residue.

Key Strategies for Selective Lysine Side-Chain Deprotection

Several protecting groups are commonly used for the orthogonal protection of the lysine side chain in Fmoc SPPS. These groups are stable to the mild basic conditions used for N α -Fmoc removal (typically piperidine in DMF) but can be cleaved by specific reagents.

Dde and ivDde Protecting Groups

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups are popular choices for lysine side-chain protection. They are stable to the piperidine treatment used for Fmoc removal but are readily cleaved by hydrazine.[1] This orthogonality allows for the selective deprotection of the lysine side chain at any point during the synthesis after the incorporation of the Fmoc-Lys(Dde/ivDde)-OH residue.

Experimental Protocol: Removal of Dde and ivDde Groups

This protocol describes the selective removal of the Dde or ivDde protecting group from a resin-bound peptide.

Materials:

- Peptide-resin containing a Lys(Dde) or Lys(ivDde) residue
- N,N-Dimethylformamide (DMF)
- Hydrazine monohydrate
- 2% (v/v) Hydrazine in DMF solution

Procedure:

• Swell the peptide-resin in DMF in a suitable reaction vessel.



- Drain the DMF from the resin.
- Add the 2% hydrazine in DMF solution to the resin (approximately 10 mL per gram of resin).
- Gently agitate the resin suspension at room temperature for 3-5 minutes.
- Drain the hydrazine solution.
- Repeat the hydrazine treatment (steps 3-5) two more times.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.
- The resin is now ready for the subsequent modification of the deprotected lysine side chain.

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Mtt and Mmt Protecting Groups

The 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups are highly acid-labile protecting groups that can be selectively removed from the lysine side chain using very dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM).[5] These conditions are mild enough to leave other acid-labile protecting groups, such as Boc and tBu, intact, as well as the resin linkage.



Experimental Protocol: Selective Deprotection of Lys(Mtt)

This protocol details the removal of the Mtt group from a lysine side chain on a solid support.

Materials:

- Peptide-resin containing a Lys(Mtt) residue
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- 1% TFA, 2% TIS in DCM (v/v/v) solution
- Methanol (MeOH)
- 1% Diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF)

Procedure:

- Swell the peptide-resin in DCM.
- Drain the DCM.
- Add the 1% TFA, 2% TIS in DCM solution to the resin (approximately 10 mL per gram of resin).
- Gently shake the suspension at room temperature for 30 minutes. A color change in the resin may be observed.
- To monitor the deprotection, remove a few beads and add a drop of concentrated TFA. An
 immediate orange color indicates the presence of the trityl cation and that deprotection is
 ongoing. Continue shaking for another 30 minutes and retest if necessary.
- Filter the resin and wash twice with DCM.
- Wash the resin twice with MeOH.



- Wash the resin twice with DCM.
- Wash the resin twice with 1% DIEA in DMF to neutralize any residual acid.
- Wash the resin twice with DMF.
- The resin is now ready for the next step.

Reagent Composition	Shaking Time	Monitoring
1% TFA / 2% TIS in DCM	30-60 min	Trityl cation test with TFA

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Alternative Strategy: Orthogonal Deprotection of the Nα-Fmoc Group



While the above methods focus on selectively deprotecting the lysine side chain, an alternative strategy involves the use of a non-standard, orthogonal method for removing the $N\alpha$ -Fmoc group, leaving other protecting groups, including a base-labile group on the lysine side chain, intact. A novel method for this is acidic hydrogenolysis.

Acidic Hydrogenolysis of the Fmoc Group

This method provides a valuable alternative to the standard base-mediated Fmoc deprotection, especially for peptides containing sensitive functional groups that are incompatible with basic conditions.[2][6] The Fmoc group can be removed using catalytic hydrogenation (H₂/Pd) under mildly acidic conditions.[6] This approach is also tolerant of N-Boc groups.

Experimental Protocol: Acidic Hydrogenolysis of the Fmoc Group

This protocol is adapted from a study on the synthesis of a sensitive peptide derivative and may require optimization for other sequences.[6]

Materials:

- Fmoc-protected peptide
- Methanol (MeOH)
- 10% Palladium on Carbon (Pd/C)
- 3 M HCl in MeOH
- Hydrogen gas (H₂) balloon

Procedure:

- Dissolve the Fmoc-protected peptide in MeOH.
- Add 10% Pd/C catalyst to the solution.
- Add the acidic modifier (e.g., 3 M HCl in MeOH).
- Purge the reaction vessel with H₂ and maintain a positive pressure with an H₂ balloon.



- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by an appropriate analytical method (e.g., TLC, HPLC, or LC-MS).
- Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- Wash the celite pad with MeOH.
- Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Optimization of Acidic Hydrogenolysis for Fmoc Removal

The following data is based on the optimization of Fmoc removal via acidic hydrogenolysis.[6]

Entry	Acid	Solvent	Time (h)	Yield (%)
1	Acetic Acid	МеОН	12	15
2	Acetic Acid	Dioxane	12	No Product
3	Acetic Acid	THF	12	No Product
4	Formic Acid	МеОН	12	20
5	HCI	Dioxane	12	35
6	HCI	THF	12	20
7	H ₂ SO ₄	МеОН	12	45
8	H ₃ PO ₄	MeOH	12	55
9	HCI	МеОН	4	95

Conditions: 10% w/w Pd on C, 1 atm H₂. Isolated yields are reported.[6]

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Monitoring Fmoc Deprotection

The removal of the Fmoc group can be monitored spectrophotometrically by measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[7] This method is commonly employed in automated peptide synthesizers to ensure complete deprotection before proceeding to the next coupling step. For manual synthesis, qualitative tests like the ninhydrin test can be used to confirm the presence of the free primary amine after deprotection.

Conclusion

The selective deprotection of lysine residues is a powerful tool in peptide chemistry, enabling the synthesis of complex and modified peptides. The choice of the orthogonal protecting group and the corresponding deprotection method depends on the specific requirements of the synthetic strategy, including the nature of the peptide sequence and the desired modification. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully implement these techniques in their work.



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